molecular formula C13H9NO B095193 2-Phenylfuro[3,2-b]pyridine CAS No. 18068-82-1

2-Phenylfuro[3,2-b]pyridine

Cat. No. B095193
CAS RN: 18068-82-1
M. Wt: 195.22 g/mol
InChI Key: IZQVYGNVFNSARJ-UHFFFAOYSA-N
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Description

2-Phenylfuro[3,2-b]pyridine is a chemical compound with the molecular formula C13H9NO . Its molecular weight is 195.22 .


Synthesis Analysis

The synthesis of 2-Phenylfuro[3,2-b]pyridine involves the reaction of copper (I) phenylacetylide with 3-hydroxy-2-iodopyridine . The reaction mixture, which changes in color from yellow to dark green as the acetylide dissolves, is warmed in an oil bath at 110–120° for 9 hours with continuous stirring under a nitrogen atmosphere .


Molecular Structure Analysis

The InChI code for 2-Phenylfuro[3,2-b]pyridine is 1S/C13H9NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-9H . This indicates the presence of a phenyl group attached to a furo[3,2-b]pyridine ring.


Physical And Chemical Properties Analysis

2-Phenylfuro[3,2-b]pyridine is a powder with a melting point of 88-93°C .

Scientific Research Applications

  • Copper(I) Acetylides in Organic Synthesis : Owsley and Castro (2003) discussed the use of copper(I) acetylides in organic synthesis, highlighting 2-Phenylfuro[3,2-b]pyridine as a product from this process. This study implies the compound's relevance in organic synthesis techniques (Owsley & Castro, 2003).

  • Reactions with Nitriles : Davis, Wakefield, and Wardell (1992) explored the reactions of β-(lithiomethyl)azines with nitriles, leading to the formation of compounds like 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This indicates the potential of 2-Phenylfuro[3,2-b]pyridine in forming heterocyclic compounds (Davis, Wakefield, & Wardell, 1992).

  • Pt(II) Complexes : Rao and Wang (2009) studied the impact of constitutional isomers on the structure and stability of Pt(II) complexes, including those with 2-Phenylfuro[3,2-b]pyridine derivatives. This research highlights its application in the study of metal-organic complexes and their photophysical properties (Rao & Wang, 2009).

  • Derivative Synthesis : Bradiaková et al. (2009) conducted research on synthesizing derivatives of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, indicating the chemical versatility and potential for derivative formation of similar compounds (Bradiaková et al., 2009).

  • Topoisomerase Inhibitory Activity and Cytotoxicity : Thapa et al. (2013) evaluated 2,4-diaryl benzofuro[3,2-b]pyridine derivatives for their topoisomerase inhibitory activity and cytotoxicity against various cancer cell lines. This suggests the potential of 2-Phenylfuro[3,2-b]pyridine in cancer research and drug development (Thapa et al., 2013).

  • Antioxidant and Antinociceptive Properties : Peglow et al. (2020) discovered significant antioxidant potential in derivatives of 2-organylchalcogenopheno[2,3-b]pyridines, highlighting the potential medical and pharmacological applications of related compounds (Peglow et al., 2020).

  • Optoelectronic Properties : Irfan et al. (2019) explored the optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing molecules, suggesting the relevance of similar compounds like 2-Phenylfuro[3,2-b]pyridine in the development of organic semiconductor devices (Irfan et al., 2019).

Safety and Hazards

The safety information for 2-Phenylfuro[3,2-b]pyridine indicates that it is potentially harmful if swallowed, inhaled, or if it comes into contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-phenylfuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQVYGNVFNSARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylfuro[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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